3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid typically involves the reaction of isonicotinic acid derivatives with appropriate reagents under controlled conditions. The exact synthetic route and reaction conditions can vary, but common methods include the use of cyanation and mercapto group introduction reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the mercapto group to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound’s mercapto group can form covalent bonds with thiol groups in proteins, affecting their structure and function. Additionally, the cyano group can participate in various biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
2-Mercaptoisonicotinic acid: Similar structure but lacks the cyano and isopropyl groups.
6-Isopropylisonicotinic acid: Similar structure but lacks the cyano and mercapto groups.
3-Cyanoisonicotinic acid: Similar structure but lacks the isopropyl and mercapto groups.
Uniqueness: 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid is unique due to the presence of all three functional groups (cyano, isopropyl, and mercapto), which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-cyano-6-propan-2-yl-2-sulfanylidene-1H-pyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-5(2)8-3-6(10(13)14)7(4-11)9(15)12-8/h3,5H,1-2H3,(H,12,15)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYFKGZXZLDWJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=S)N1)C#N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301149575 | |
Record name | 3-Cyano-1,2-dihydro-6-(1-methylethyl)-2-thioxo-4-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301149575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885523-98-8 | |
Record name | 3-Cyano-1,2-dihydro-6-(1-methylethyl)-2-thioxo-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885523-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyano-1,2-dihydro-6-(1-methylethyl)-2-thioxo-4-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301149575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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